molecular formula C11H15NO3S B3112566 (R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt CAS No. 1902341-53-0

(R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt

Cat. No. B3112566
CAS RN: 1902341-53-0
M. Wt: 241.31
InChI Key: XZWBEISOGISFQJ-UMJHXOGRSA-N
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Description

(R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt, also known as (R)-(+)-ATPTS, is a chiral auxiliary used in asymmetric synthesis. It is a white crystalline powder that is soluble in water and organic solvents. (R)-(+)-ATPTS has been widely used in the synthesis of various chiral compounds due to its high enantioselectivity and ease of use.

Scientific Research Applications

Synthesis and Material Science Applications

Microwave-Assisted Synthesis

Vasanthakumar, Patil, and Babu (2004) describe a microwave-assisted method for synthesizing amino acid benzyl ester p-toluenesulfonate salts, highlighting the efficiency and purity achieved with this technique. This method underscores the utility of p-toluenesulfonate salts in facilitating organic reactions under microwave irradiation, potentially applicable to (R)-(+)-3-Aminotetrahydrofuran derivatives for enhanced reaction conditions (G. Vasanthakumar, Basanagoud S. Patil, & V. V. Babu, 2004).

Catalysis

Research by Palaniappan and Ram (2002) demonstrates the use of polyaniline salts, including p-toluenesulfonate, as catalysts in the esterification of carboxylic acids with alcohols. The study showcases the good recovery, reusability, and handling of these catalysts, suggesting potential catalytic roles for (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate in similar esterification processes (S. Palaniappan & M. S. Ram, 2002).

Biochemical and Chemical Research

Optical Resolution and Asymmetric Syntheses

Yajima et al. (2007) discuss the optical resolution of non-proteinogenic α-amino acids using p-toluenesulfonate salts as optically active co-solutes. Their method for obtaining optically pure forms of amino acids could be adapted for the separation or synthesis of chiral compounds, including (R)-(+)-3-Aminotetrahydrofuran derivatives, emphasizing the importance of p-toluenesulfonate salts in chiral chemistry (T. Yajima et al., 2007).

Supramolecular Chemistry

Gomathi and Muthiah (2011) explore the hydrogen-bonding interactions between aminopyrimidinium cations and p-toluenesulfonate anions, forming supramolecular chains and layers. This research illustrates the potential of (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate in constructing supramolecular structures through hydrogen bonding and other non-covalent interactions (S. Gomathi & P. Muthiah, 2011).

properties

IUPAC Name

(3R)-4-(benzenesulfonylmethyl)oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c12-11-7-15-6-9(11)8-16(13,14)10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2/t9?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWBEISOGISFQJ-UMJHXOGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(CO1)CS(=O)(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-4-[(benzenesulfonyl)methyl]oxolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt
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(R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt
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(R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt
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(R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt
Reactant of Route 6
(R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt

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